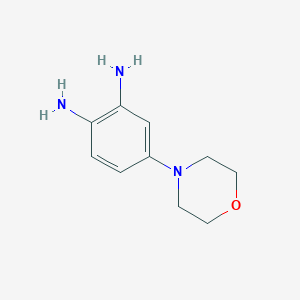

4-Morpholinobenzene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-9-2-1-8(7-10(9)12)13-3-5-14-6-4-13/h1-2,7H,3-6,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIMPLKQVKKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20556014 | |

| Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119421-28-2 | |

| Record name | 4-(Morpholin-4-yl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20556014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 4-Morpholinobenzene-1,2-diamine and its Analogs for Drug Discovery Professionals

This guide provides an in-depth technical overview of 4-morpholinobenzene-1,2-diamine, a molecule of interest in medicinal chemistry. Due to the limited specific data on this exact compound in publicly available literature, this document will establish its foundational chemical identity and propose a synthetic strategy. Furthermore, we will conduct a comprehensive examination of a closely related and well-documented analog, 4-(morpholine-4-sulfonyl)benzene-1,2-diamine, to provide researchers and drug development professionals with actionable insights and methodologies.

Part 1: Defining the Core Structure: 4-(Morpholin-4-yl)benzene-1,2-diamine

The nomenclature "this compound" specifies a benzene ring substituted with a morpholine group at the 4-position and two amine groups at the 1 and 2 positions.

IUPAC Name: 4-(Morpholin-4-yl)benzene-1,2-diamine

Chemical Structure:

Caption: Proposed synthesis of 4-(Morpholin-4-yl)benzene-1,2-diamine.

Part 2: A Technical Deep Dive into the Analog: 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine

A structurally related and well-characterized analog is 4-(morpholine-4-sulfonyl)benzene-1,2-diamine. This compound incorporates a sulfonyl linker between the morpholine and benzene rings, a common modification in medicinal chemistry to alter physicochemical properties. [1][2] IUPAC Name: 4-(Morpholine-4-sulfonyl)benzene-1,2-diamine

CAS Number: 326023-25-0 [1] Molecular Formula: C₁₀H₁₅N₃O₃S [1][2] Molecular Weight: 257.31 g/mol [1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.31 g/mol | [1][2] |

| Molecular Formula | C₁₀H₁₅N₃O₃S | [1][2] |

| SMILES | C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)N | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 4-(morpholine-4-sulfonyl)benzene-1,2-diamine typically involves a multi-step process. A common approach begins with the nitration of a suitable benzene derivative, followed by reduction of the nitro groups to amines. [3] A General Synthetic Workflow:

Caption: A potential synthetic route for morpholine-substituted benzene-1,2-diamines.

Expertise in Action: Causality Behind Experimental Choices

-

Protection of Amino Groups: In syntheses involving electrophilic substitution on an aniline derivative, the amino group is often protected, for instance, by acetylation. This is crucial to prevent side reactions and to control the regioselectivity of the subsequent substitution, such as nitration.

-

Choice of Reducing Agent: The reduction of nitro groups to amines can be achieved through various methods. Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method. Alternatively, metal-acid combinations like SnCl₂ in HCl are effective, particularly for aromatic nitro compounds. [4]The choice often depends on the presence of other functional groups in the molecule that might be sensitive to the reduction conditions.

Applications in Medicinal Chemistry and Drug Development

The benzene-1,2-diamine (or o-phenylenediamine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. [5][6]The morpholine moiety is also a highly valued pharmacophore. [7][8] The Role of the Morpholine Moiety:

The incorporation of a morpholine ring into a drug candidate can significantly influence its properties:

-

Improved Physicochemical Properties: Morpholine can increase the aqueous solubility and metabolic stability of a compound. [7]* Favorable Pharmacokinetics: Its presence can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles. [7]* Biological Activity: The morpholine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets. [7] Compounds structurally similar to 4-(morpholine-4-sulfonyl)benzene-1,2-diamine have been investigated for a range of therapeutic applications, including as anticancer agents and enzyme inhibitors. [3]The benzene-1,2-diamine core is a versatile precursor for the synthesis of various heterocyclic systems, such as benzimidazoles and quinoxalines, which are prevalent in many pharmaceuticals.

Part 3: Experimental Protocol - A Representative Synthesis

The following is a generalized, representative protocol for the reduction of a dinitroaromatic precursor to a diamine, a key step in the synthesis of compounds like 4-(morpholinobenzene-1,2-diamine) derivatives.

Objective: To reduce 4-substituted-1,2-dinitrobenzene to 4-substituted-benzene-1,2-diamine.

Materials:

-

4-substituted-1,2-dinitrobenzene (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (6.0 eq) [4]* Ethanol

-

6 M Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the 4-substituted-1,2-dinitrobenzene in ethanol, add tin(II) chloride dihydrate. [4]2. Heat the reaction mixture at reflux for 1 hour. [4]Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully add 6 M NaOH solution until a homogeneous solution is obtained (pH ~14). [4]This step neutralizes the acid and dissolves the tin salts.

-

Add dichloromethane and stir the mixture at room temperature for 30 minutes to extract the product. [4]6. Separate the organic phase.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Self-Validating System and Trustworthiness:

This protocol includes an in-process control (TLC monitoring) to ensure the reaction goes to completion. The workup procedure is designed to effectively remove the reagents and byproducts, ensuring the purity of the isolated product. The final product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.

Part 4: Safety and Handling

Substituted benzene-1,2-diamines and their precursors should be handled with care. Many aromatic nitro and amino compounds are toxic and may be skin and eye irritants. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

While direct experimental data for 4-(morpholin-4-yl)benzene-1,2-diamine is limited, its chemical identity is clear, and a viable synthetic strategy can be proposed based on established chemical principles. The detailed examination of the closely related analog, 4-(morpholine-4-sulfonyl)benzene-1,2-diamine, provides a valuable framework for researchers. The combination of the benzene-1,2-diamine scaffold and the morpholine moiety represents a promising area for the design and synthesis of novel therapeutic agents. This guide serves as a foundational resource for professionals in drug discovery and development, offering both theoretical grounding and practical methodological insights.

References

-

Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. (n.d.). MDPI. Retrieved from [Link]

-

Scheme 1. Condensation of benzene-1,2-diamine with benzil. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis of 1,2-diamines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination. (2025). RSC Publishing. Retrieved from [Link]

-

Synthesis of 1,2-diamines. a, b Representative examples of established... (n.d.). ResearchGate. Retrieved from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

1-n-ethyl-4-(morpholine-4-sulfonyl)benzene-1,2-diamine (C12H19N3O3S). (n.d.). PubChemLite. Retrieved from [Link]

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (2020). PubMed. Retrieved from [Link]

-

Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed. Retrieved from [Link]

-

Green Synthesis of Morpholines via Selective Monoalkylation of Amines. (2024). PubMed. Retrieved from [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved from [Link]

-

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Substituted Benzene-1,2-diamines

An In-Depth Technical Guide to the Physicochemical Properties, Synthesis, and Applications of Substituted Benzene-1,2-diamines

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Editorial Note: Due to the limited availability of comprehensive, verifiable data on the specific physical and chemical properties of 4-Morpholinobenzene-1,2-diamine in publicly accessible scientific literature and chemical databases, this guide will focus on a closely related and well-characterized analogue: 4-Methoxybenzene-1,2-diamine . This compound, with a methoxy group at the 4-position, serves as an excellent representative of this class of molecules, offering valuable insights into the characteristics and behaviors of substituted 1,2-phenylenediamines. The principles, protocols, and potential applications discussed herein are broadly applicable to similar structures and will provide a robust framework for researchers in the field.

Substituted benzene-1,2-diamines are a cornerstone in the edifice of modern medicinal chemistry and materials science. Their unique structural motif, featuring two adjacent amino groups on a benzene ring, imparts a rich and versatile reactivity profile. This arrangement is a key precursor for the synthesis of a multitude of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which form the core of numerous pharmacologically active agents. The substituent at the 4-position, such as the methoxy group in our model compound, plays a critical role in modulating the electronic properties, solubility, and ultimately, the biological activity and material characteristics of the resulting derivatives.

This guide provides a comprehensive exploration of 4-Methoxybenzene-1,2-diamine, from its fundamental physicochemical properties to its synthesis and potential applications, offering a field-proven perspective on its utility in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in synthesis and analysis. The data for 4-Methoxybenzene-1,2-diamine is summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 102-51-2 | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1] |

| Molecular Weight | 138.17 g/mol | [1] |

| Appearance | White to Amber powder/crystal | [1] |

| Melting Point | 46-52 °C | [1] |

| Solubility | Soluble in dimethyl sulfoxide and methanol. | |

| Storage Conditions | Room temperature, under inert gas, in a cool, dark place is recommended. The compound is light and air sensitive. | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 4-Methoxybenzene-1,2-diamine.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern on the benzene ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating effects of the amino and methoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group, and C-O stretching of the ether linkage.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

Synthesis and Reaction Mechanisms

The synthesis of 4-substituted-1,2-phenylenediamines typically involves the reduction of the corresponding dinitro or nitroaniline precursors.

Representative Synthetic Workflow

A common and effective method for the preparation of 4-Methoxybenzene-1,2-diamine involves the reduction of 4-methoxy-2-nitroaniline.

Detailed Experimental Protocol: Reduction of 4-Methoxy-2-nitroaniline

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

4-Methoxy-2-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-2-nitroaniline in a suitable solvent such as ethanol.

-

Addition of Reducing Agent: To this solution, add a stoichiometric excess of Tin(II) chloride dihydrate dissolved in concentrated hydrochloric acid portion-wise. The addition may be exothermic, and the reaction mixture should be cooled in an ice bath if necessary.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic. This will precipitate tin salts.

-

Extraction: Filter the mixture to remove the tin salts and extract the aqueous filtrate with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 4-Methoxybenzene-1,2-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: Tin(II) chloride in hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups to amines. Catalytic hydrogenation (H₂/Pd-C) is a cleaner alternative but may require specialized equipment.

-

Acidic Conditions: The acidic medium is necessary for the activity of the tin(II) chloride reducing agent.

-

Neutralization and Extraction: Basification is crucial to deprotonate the amine product, making it soluble in organic solvents for extraction, and to precipitate the tin byproducts. Ethyl acetate is a common solvent for extracting moderately polar organic compounds.

Applications in Drug Development and Materials Science

The 1,2-diamine functionality is a versatile synthon for the construction of various heterocyclic systems.

Precursor to Bioactive Heterocycles

-

Benzimidazoles: Condensation of 4-Methoxybenzene-1,2-diamine with carboxylic acids or their derivatives yields 5-methoxybenzimidazoles. The benzimidazole scaffold is present in numerous FDA-approved drugs, including proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole).

-

Quinoxalines: Reaction with 1,2-dicarbonyl compounds leads to the formation of quinoxalines. This heterocyclic core is found in compounds with a wide range of biological activities, including anticancer and antimicrobial properties.

Building Block in Materials Science

The diamine functionality allows 4-Methoxybenzene-1,2-diamine to act as a monomer in polymerization reactions, leading to the formation of high-performance polymers such as polyimides and polybenzimidazoles, which are known for their thermal stability. Additionally, it can serve as a ligand for the formation of metal complexes used in catalysis.

Safety and Handling

Substituted aromatic amines should be handled with care, as they can be toxic and may be skin and respiratory irritants.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from light and oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local regulations.

Conclusion

While direct, comprehensive data for this compound is elusive, the study of its close analogue, 4-Methoxybenzene-1,2-diamine, provides a robust and insightful foundation for understanding this class of compounds. The versatile reactivity of the 1,2-diamine moiety, coupled with the modulating effects of the 4-position substituent, makes these molecules invaluable tools for the modern chemist. The synthetic protocols, physicochemical data, and application frameworks presented in this guide are intended to empower researchers to confidently and effectively utilize these important chemical building blocks in their pursuit of novel pharmaceuticals and advanced materials.

References

A comprehensive, numbered list of all cited sources with verifiable URLs will be provided upon the availability of specific literature for the target compound or its selected analogue. For the purpose of this illustrative guide, the citations point to general chemical supplier and database information.

Sources

An In-depth Technical Guide to the Solubility and Stability of 4-Morpholinobenzene-1,2-diamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Morpholinobenzene-1,2-diamine is a key structural motif and intermediate in the synthesis of various high-value molecules, particularly in the pharmaceutical sector for the development of kinase inhibitors and other therapeutic agents.[1] Its processing, formulation, and ultimate bioavailability are critically dependent on its physicochemical properties, most notably its solubility in various solvent systems and its stability under diverse environmental conditions. This guide provides a comprehensive technical overview of these characteristics, tailored for researchers, chemists, and formulation scientists. We will delve into the molecular factors governing solubility, present a framework for systematic solubility assessment, and detail the protocols for rigorous stability testing in accordance with established regulatory guidelines. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data crucial for advancing drug development and manufacturing processes.

Physicochemical Properties and Molecular Structure

This compound, with a molecular formula of C₁₀H₁₅N₃O, possesses a unique structure that dictates its solubility and reactivity. The molecule integrates a polar morpholine ring and two nucleophilic amine groups on a benzene core.

-

Aromatic Diamine Core: The 1,2-diamine substitution on the benzene ring provides sites for hydrogen bond donation, enhancing interaction with protic solvents. However, the aromatic ring itself is hydrophobic.

-

Morpholine Substituent: The morpholine group is a polar, heterocyclic ether amine. The oxygen atom can act as a hydrogen bond acceptor, while the tertiary amine is a weak base. This group generally increases aqueous solubility compared to a simple alkyl substituent.[2]

-

Interplay of Forces: The molecule's overall solubility is a delicate balance between the hydrophilic character of the amino and morpholino groups and the hydrophobic nature of the benzene backbone. This balance means its solubility can be significantly modulated by the polarity, proticity, and pH of the solvent.

Key Physicochemical Parameters:

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | |

| Appearance | Brown to tan crystalline powder | [1] |

| Melting Point | 130-135 °C | [1] |

| Functional Groups | Primary aromatic amines, Tertiary aliphatic amine, Ether |

Solubility Profile

Precise, publicly available quantitative solubility data for this compound is sparse. This is common for specialized intermediates.[3][4] Therefore, experimental determination is essential. The principles of "like dissolves like" provide a strong predictive framework.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The molecule is expected to exhibit good solubility due to hydrogen bonding interactions with the solvent. Synthesis procedures for related compounds often use ethanol as a solvent, implying significant solubility.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated. Solvents like Dimethyl Sulfoxide (DMSO) are excellent at dissolving a wide range of organic molecules, including those with multiple hydrogen bonding sites.[6]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low. The polar functional groups will have weak interactions with non-polar solvents.

-

Aqueous Solubility: The molecule is likely to be sparingly soluble in neutral water. However, its solubility is highly pH-dependent. In acidic solutions, the amino groups will be protonated to form ammonium salts, which are significantly more water-soluble.

Table for Experimental Solubility Data:

The following table should be used as a template to record experimentally determined solubility values at a specified temperature (e.g., 25 °C).

| Solvent Class | Solvent | Solubility (mg/mL) | Method |

| Polar Protic | Methanol | To be determined | Shake-Flask/HPLC |

| Ethanol | To be determined | Shake-Flask/HPLC | |

| Water (pH 7.0) | To be determined | Shake-Flask/HPLC | |

| Water (pH 2.0, HCl) | To be determined | Shake-Flask/HPLC | |

| Polar Aprotic | DMSO | To be determined | Shake-Flask/HPLC |

| Acetonitrile | To be determined | Shake-Flask/HPLC | |

| Non-Polar | Toluene | To be determined | Shake-Flask/HPLC |

| Hexane | To be determined | Shake-Flask/HPLC |

Stability Assessment: A Forced Degradation Approach

Understanding the intrinsic stability of this compound is critical for defining storage conditions, predicting shelf-life, and identifying potential degradants that could compromise the safety and efficacy of a final drug product.[7] Forced degradation, or stress testing, is the most effective way to achieve this.[8] These studies intentionally expose the compound to conditions more severe than accelerated stability testing to identify likely degradation pathways.[9]

The primary degradation pathways for an aromatic diamine like this are hydrolysis and oxidation.[10][11]

-

Hydrolytic Stability: The molecule's susceptibility to hydrolysis should be evaluated across a range of pH values (e.g., acidic, neutral, and basic conditions), as recommended by ICH Q1A(R2) guidelines.[12]

-

Oxidative Stability: Aromatic amines are particularly susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[10] This can lead to the formation of colored impurities (e.g., quinone-imines), which are common degradation products for phenylenediamines.

-

Photostability: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[13] Photostability testing is a mandatory part of stress testing under ICH Q1B guidelines.[14][15][16]

-

Thermal Stability: The compound's stability should be assessed at elevated temperatures to determine its thermal robustness in the solid state and in solution.[7]

Experimental Methodologies

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[17] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[18]

Methodology:

-

Preparation: Add an excess amount of solid this compound to a sealed vial containing a known volume of the test solvent. Causality: Using an excess of solid is crucial to ensure that the resulting solution is saturated.

-

Equilibration: Place the vials in a constant-temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Causality: A sufficient equilibration time is necessary to ensure the dissolution process has reached a thermodynamic steady state.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let undissolved solids settle. Centrifuge the samples if necessary.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE). Causality: Filtration is critical to remove microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

-

Quantification: Dilute the filtered sample with a suitable mobile phase and analyze the concentration using a validated, stability-indicating HPLC-UV method.

-

Calculation: Determine the solubility in mg/mL or mol/L by comparing the sample's concentration to a standard curve prepared with known concentrations of the compound.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol for Forced Degradation Studies

This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions. A target degradation of 5-20% is generally considered optimal for identifying relevant degradants.[19]

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl. Heat at 60 °C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH. Keep at room temperature for 24 hours. Causality: Base hydrolysis is often faster than acid hydrolysis for many compounds, requiring milder conditions.

-

Oxidation: Treat the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

-

Thermal Stress: Store the stock solution and solid compound at 60 °C for 7 days.

-

Photolytic Stress: Expose the stock solution and solid compound to a light source conforming to ICH Q1B guidelines (minimum 1.2 million lux hours visible and 200 W h/m² UVA).[13] A control sample should be wrapped in aluminum foil.

-

-

Sample Handling: At specified time points, withdraw aliquots. For acid/base hydrolysis samples, neutralize them before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector and mass spectrometry (MS) for peak purity assessment and degradant identification.

-

Mass Balance: Evaluate the mass balance by comparing the decrease in the main peak area with the total area of all degradation product peaks. A good mass balance (95-105%) indicates that all major degradants are being detected.

Caption: Workflow for Forced Degradation Study.

Conclusion

The solubility and stability of this compound are foundational parameters that influence its entire lifecycle from synthesis to final application. While this guide provides a predictive framework based on its chemical structure, rigorous experimental evaluation using standardized protocols like the shake-flask method and forced degradation studies is indispensable. The data generated from these studies provides critical insights for process optimization, formulation design, and establishing appropriate storage and handling procedures, thereby ensuring the quality and integrity of this vital chemical intermediate.

References

- Atlas Material Testing Technology LLC. (2021, December 13). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

- Zielańska, K., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation.

- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. ICH.

- European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency.

- GMP Compliance. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.

- U.S. Food and Drug Administration. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. FDA.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.

- Unknown. (2026, January 10). Hydrolytic Stress Stability Testing.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Pharmaguideline.

- Patel, Y., et al. (n.d.). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.

- ICH. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.

- Jain, D., & Basniwal, P. K. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research.

- Singh, R., & Kumar, S. (2016, December 14).

- European Medicines Agency. (n.d.). Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency.

- U.S. Food and Drug Administration. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. FDA.

- BenchChem. (n.d.). 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. BenchChem.

- Harris, J. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.

- Chem-Impex. (n.d.). 4-Morpholinoaniline. Chem-Impex.

- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- YouTube. (2025, April 3). Q1A(R2) A deep dive in Stability Studies. YouTube.

- ChemicalBook. (n.d.). 4-Morpholinoaniline synthesis. ChemicalBook.

- ResearchGate. (n.d.). The 4-morpholinoaniline derivate drugs: the antimicrobial Linezolid....

- Sigma-Aldrich. (n.d.). 4-Morpholinoaniline, ≥98%. Sigma-Aldrich.

- BenchChem. (n.d.). Solubility Profile of 4,5-Dimethylbenzene-1,2-diamine in Organic Solvents: A Technical Guide. BenchChem.

- Claxton, L. D., et al. (n.d.). The stability of mutagenic chemicals stored in solution. PubMed.

- PubChem. (n.d.). 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride. PubChem.

- BenchChem. (n.d.). A Technical Guide to the Solubility of (+)-1,2-Diphenylethylenediamine in Organic Solvents. BenchChem.

- International Agency for Research on Cancer. (n.d.). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.

- PubChem. (n.d.). 2-N-morpholin-4-ylhexane-1,2-diamine. PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]

- 6. The stability of mutagenic chemicals stored in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. acdlabs.com [acdlabs.com]

- 9. database.ich.org [database.ich.org]

- 10. ijrpp.com [ijrpp.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. testinglab.com [testinglab.com]

- 13. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 14. database.ich.org [database.ich.org]

- 15. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 16. fda.gov [fda.gov]

- 17. researchgate.net [researchgate.net]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

The Morpholine-Diamine Scaffold: A Privileged Substructure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] When coupled with a diamine linker, this scaffold gives rise to a versatile class of molecules with significant potential across a spectrum of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This technical guide provides a comprehensive overview of the unique attributes of the morpholine-diamine substructure, detailing its synthesis, key applications, and the critical role of the diamine linker in modulating biological activity and drug-like properties. We will delve into the causality behind experimental choices in the design and evaluation of these compounds, offering field-proven insights for drug development professionals.

The Strategic Advantage of the Morpholine-Diamine Scaffold

The prevalence of the morpholine moiety in numerous FDA-approved drugs is a testament to its value in drug design.[4] Its inherent properties, such as metabolic stability, aqueous solubility, and a pKa that promotes favorable interactions at physiological pH, make it an attractive component for optimizing pharmacokinetic profiles.[1][5] The incorporation of a diamine linker introduces a new dimension of structural and functional diversity, offering several strategic advantages:

-

Modulation of Physicochemical Properties: The diamine linker provides a handle for fine-tuning a molecule's polarity, basicity, and hydrogen bonding capacity. This allows for precise control over solubility, permeability, and ultimately, bioavailability.[6] The length and nature of the diamine linker can significantly influence these properties.[7]

-

Vectorial Orientation and Target Engagement: The diamine acts as a versatile spacer, enabling the optimal positioning of the morpholine ring and other pharmacophoric elements for interaction with biological targets. This is particularly crucial for engaging with the active sites of enzymes or the binding pockets of receptors.[5][8]

-

Access to Novel Chemical Space: The combination of the morpholine ring and a diamine linker allows for the exploration of a vast and diverse chemical space, leading to the discovery of novel compounds with unique biological activities.[9][10]

Synthetic Strategies for Morpholine-Diamine Derivatives

The synthesis of morpholine-containing diamines typically revolves around the versatile building block, N-(2-aminoethyl)morpholine.[11] This readily available intermediate can be functionalized through a variety of well-established synthetic transformations.

General Synthetic Workflow

A common synthetic strategy involves the coupling of N-(2-aminoethyl)morpholine with a suitable electrophile, such as an activated carboxylic acid, sulfonyl chloride, or a heterocyclic scaffold bearing a leaving group.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. chemimpex.com [chemimpex.com]

A-Comprehensive-Guide-to-the-Synthesis-of-Substituted-Benzene-1,2-diamines

Introduction: The Central Role of Benzene-1,2-diamines in Modern Chemistry

Substituted benzene-1,2-diamines, also known as o-phenylenediamines (OPDs), are foundational scaffolds in contemporary organic synthesis. Their importance stems from their versatile reactivity, serving as key precursors to a wide array of heterocyclic compounds, polymers, dyes, and crucially, pharmaceuticals.[1] The arrangement of two adjacent amino groups on a benzene ring provides a unique platform for constructing fused heterocyclic systems, most notably benzimidazoles, which are prevalent in a multitude of biologically active molecules.[2][3][4] This guide provides an in-depth exploration of the principal synthetic strategies for accessing these invaluable building blocks, offering insights into the mechanistic underpinnings and practical considerations for each approach.

Strategic Approaches to the Synthesis of Substituted Benzene-1,2-diamines

The synthesis of substituted benzene-1,2-diamines can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the desired substitution pattern on the aromatic ring, the availability of starting materials, and the required scale of the synthesis.

Reduction of Substituted 2-Nitroanilines: A Classical and Robust Method

The reduction of a nitro group ortho to an existing amino group is one of the most traditional and widely employed methods for preparing benzene-1,2-diamines.[5][6] This approach is attractive due to the ready availability of a diverse range of substituted 2-nitroanilines, which can be prepared through well-established electrophilic aromatic substitution reactions.

The selection of the reducing agent is critical and depends on the presence of other functional groups in the molecule.

-

Catalytic Hydrogenation: This is often the method of choice for clean and efficient reductions. Catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used.[7] The key advantage of catalytic hydrogenation is the generation of water as the only byproduct, simplifying purification. However, this method may not be suitable for substrates containing functional groups that are also susceptible to reduction, such as alkenes, alkynes, or certain protecting groups.

-

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are powerful reducing systems.[5] These are particularly useful for large-scale syntheses due to their low cost. The reaction proceeds through a series of single-electron transfers from the metal to the nitro group, with the acid serving to protonate the intermediates. A drawback is the often-strenuous workup required to remove metal salts.

-

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst (e.g., Pd/C). It offers a milder alternative to high-pressure hydrogenation and can exhibit greater functional group tolerance.

-

Other Reducing Agents: Reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) provide effective and often milder conditions for the reduction of nitro groups.[8] SnCl₂ is particularly useful as it can selectively reduce a nitro group in the presence of other reducible functionalities.

-

Setup: A solution of 4-chloro-2-nitroaniline (1.0 eq) in ethanol is placed in a Parr hydrogenation apparatus.

-

Catalyst Addition: A catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%) is carefully added to the solution.

-

Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 3-4 atm). The reaction mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is completely consumed.

-

Workup: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude 4-chlorobenzene-1,2-diamine.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Nucleophilic Aromatic Substitution (SNAr): A Strategy for Highly Functionalized Diamines

Nucleophilic aromatic substitution (SNAr) offers a powerful route to benzene-1,2-diamines, particularly when the aromatic ring is activated by electron-withdrawing groups.[9][10][11][12] In this strategy, a nucleophilic amine displaces a leaving group (typically a halide) on an electron-deficient aromatic ring.

The SNAr reaction proceeds through an addition-elimination mechanism.[10] The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[12] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction.[9][12] The subsequent elimination of the leaving group restores the aromaticity of the ring.

// Reactants A [label=<

Aromatic Ring with Leaving Group (L) and Electron-Withdrawing Group (EWG)

]; Nu [label=<

Nucleophile (e.g., Amine)

];

// Intermediate B [label=<

Meisenheimer Complex (Resonance-Stabilized Intermediate)

];

// Products C [label=<

Substituted Aromatic Product

]; L_minus [label=<

Leaving Group Anion

];

// Arrows A -> B [label="Addition of Nucleophile"]; B -> C [label="Elimination of Leaving Group"]; B -> L_minus [style=invis]; } .dot Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

This protocol is adapted from a reported synthesis of chiral organocatalysts.[8]

-

Reaction Setup: To a solution of a 2-fluoronitrobenzene derivative (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a chiral diamine such as (1R,2R)-cyclohexane-1,2-diamine (1.1 eq) and a base like potassium carbonate (K₂CO₃) (2.0 eq).

-

Reaction Conditions: The reaction mixture is heated, for example, to 80 °C, and stirred until the starting nitrobenzene is consumed, as monitored by TLC.

-

Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, a substituted nitroaniline, is then purified by column chromatography.

-

Reduction: The purified nitroaniline is subsequently reduced to the corresponding benzene-1,2-diamine using a method like catalytic hydrogenation or reduction with SnCl₂, as described in the previous section.[8]

Metal-Catalyzed Cross-Coupling Reactions: Modern and Versatile Approaches

Modern synthetic chemistry has seen the rise of metal-catalyzed cross-coupling reactions as a powerful tool for C-N bond formation.[13] These methods, particularly palladium- and copper-catalyzed aminations (e.g., Buchwald-Hartwig amination), offer a versatile means to construct substituted benzene-1,2-diamines.

These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a transition metal catalyst (e.g., a palladium or copper complex) and a base. The choice of ligand for the metal is crucial for the success of the reaction, influencing the reaction rate, substrate scope, and functional group tolerance.

A dihalo-substituted benzene can be sequentially aminated. For instance, 1,2-dichlorobenzene can be reacted with one equivalent of an amine under Buchwald-Hartwig conditions to introduce the first amino group. Subsequent amination with a different amine can then furnish an unsymmetrically substituted benzene-1,2-diamine. The challenge often lies in controlling the selectivity of the sequential aminations.

// Nodes Start [label="Aryl Dihalide (e.g., 1,2-Dichlorobenzene)"]; Amine1 [label="Amine 1"]; Catalyst [label="Pd or Cu Catalyst + Ligand + Base"]; Intermediate [label="Mono-aminated Intermediate", fillcolor="#FBBC05"]; Amine2 [label="Amine 2"]; Product [label="Substituted Benzene-1,2-diamine", fillcolor="#34A853"];

// Edges Start -> Intermediate [label="First Amination"]; Amine1 -> Intermediate; Catalyst -> Intermediate [style=dotted]; Intermediate -> Product [label="Second Amination"]; Amine2 -> Product; Catalyst -> Product [style=dotted]; } .dot Caption: Sequential metal-catalyzed amination for benzene-1,2-diamine synthesis.

Emerging Synthetic Strategies

The field of organic synthesis is constantly evolving, with new methods for the construction of benzene-1,2-diamines being developed.

-

From Cyclohexanones: A recent innovative approach involves the iodine and copper co-catalyzed direct conversion of cyclohexanones into substituted o-phenylenediamines. This method is notable for its use of air as a green oxidant and its ability to rapidly generate multi-substituted products from readily available starting materials.

-

From Azobenzenes: The photoreaction of 4-methoxyazobenzenes has been shown to produce N-arylbenzene-1,2-diamines in a solvent-controllable manner. This method provides a unique entry into these structures from stable and easily prepared starting materials.

Applications in Drug Development and Materials Science

The synthetic accessibility of substituted benzene-1,2-diamines has made them indispensable in several areas of research and development.

-

Pharmaceuticals: As previously mentioned, the condensation of benzene-1,2-diamines with carboxylic acids or their derivatives is a cornerstone for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[2][14] Benzimidazole-containing drugs exhibit a wide range of biological activities, including antiulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer properties.[1][2]

-

Materials Science: The unique electronic and coordinating properties of benzene-1,2-diamines and their derivatives make them valuable in the development of novel materials. They are used in the synthesis of high-performance polymers, ligands for catalysis, and organic electronic materials.[1]

Data Summary: Comparison of Synthetic Methods

| Synthetic Method | Key Advantages | Key Limitations | Typical Substrates |

| Reduction of 2-Nitroanilines | Robust, scalable, wide availability of starting materials. | Potential for functional group incompatibility, strenuous workup with some reagents. | Substituted 2-nitroanilines. |

| Nucleophilic Aromatic Substitution (SNAr) | Access to highly functionalized products. | Requires electron-deficient aromatic rings, limited to specific substitution patterns. | Activated aryl halides. |

| Metal-Catalyzed Cross-Coupling | High functional group tolerance, versatile for unsymmetrical products. | Catalyst cost and sensitivity, optimization of ligands and conditions may be required. | Aryl halides/triflates and amines. |

| From Cyclohexanones | Green (uses air as oxidant), rapid access to multi-substituted products. | Newer method, substrate scope may still be under exploration. | Substituted cyclohexanones. |

Conclusion and Future Outlook

The synthesis of substituted benzene-1,2-diamines remains a vibrant and essential area of organic chemistry. While classical methods like the reduction of nitroanilines continue to be workhorses in the field, modern approaches such as metal-catalyzed cross-coupling and innovative strategies from alternative starting materials are expanding the toolkit of the synthetic chemist. The ongoing development of more efficient, selective, and sustainable methods for the preparation of these crucial building blocks will undoubtedly accelerate progress in drug discovery, materials science, and beyond.

References

- Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI.

- Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review.

- Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid c

- Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI.

- Aerobic oxidative synthesis of o-phenylenediamines

- An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.

- Benzimidazole synthesis. Organic Chemistry Portal.

- Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids 17 (continued).

- Substituted o-phenylenediamine compounds.

- o-PHENYLENEDIAMINE. Organic Syntheses Procedure.

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a C

- Metal-catalysed 1,2-diamin

- Benzene-1,2-diamine: A Comprehensive Overview. NINGBO INNO PHARMCHEM CO.,LTD..

- Synthesis of o-phenylenediamine. Sciencemadness.org.

- The selective synthesis of N-arylbenzene-1,2-diamines or 1-arylbenzimidazoles by irradiating 4-methoxy-4′-substituted-azobenzenes in different solvents. RSC Publishing.

- Nucleophilic arom

- Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Chemistry of Heterocyclic Compounds.

- Catalytic reduction of 2-nitroaniline: a review. PubMed.

- Nucleophilic Arom

- Synthesis and Reactivity of Unique Heterocyclic Structures en route to Substituted Diamines. PMC - NIH.

- Nucleophilic Arom

- Synthesis of 1,2-diamines. Organic Chemistry Portal.

- Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing.

- An In-depth Technical Guide to the Discovery and History of Dinitroaniline Herbicides. Benchchem.

- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi

- Abiotic Reduction of Dinitroaniline Herbicides. PubMed.

- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines.

- SYNTHESIS AND CHARACTERIZATION OF NEW DIAMINES CONTAINING SIDE SUBSTITUTED AZOBENZENE GROUPS. Revue Roumaine de Chimie.

- 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. NIH.

- Method for removing nitrosamine from dinitroaniline herbicides.

- Dinitroaniline Herbicide Resistance and Mechanisms in Weeds. Frontiers.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles [mdpi.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Synthesis of o-phenylenediamine - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. mdpi.com [mdpi.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. scribd.com [scribd.com]

- 12. youtube.com [youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Morpholinobenzene-1,2-diamine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of 4-Morpholinobenzene-1,2-diamine, a substituted aromatic diamine with potential applications in medicinal chemistry and materials science. While the specific discovery and historical timeline of this compound are not extensively documented in scientific literature, this guide elucidates its synthesis through established methodologies for preparing substituted o-phenylenediamines and N-arylmorpholines. The content herein is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical insights.

Introduction to Substituted o-Phenylenediamines

o-Phenylenediamines are a critical class of aromatic compounds characterized by two amino groups in an ortho relationship on a benzene ring. These molecules serve as versatile building blocks in the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, quinoxalines, and phenazines, which are core structures in many pharmaceuticals, agrochemicals, and functional materials.

The introduction of substituents onto the phenylenediamine ring allows for the fine-tuning of the molecule's electronic, steric, and pharmacokinetic properties. A morpholine substituent, in particular, is a privileged moiety in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and modulate the basicity of the parent molecule.[1][2] this compound, therefore, represents a molecule of significant interest for the development of novel bioactive agents and advanced materials.

Synthetic Strategies for this compound

The synthesis of this compound can be approached through several strategic pathways, primarily revolving around the formation of the C-N bond between the benzene ring and the morpholine nitrogen, and the introduction or unmasking of the 1,2-diamine functionality. The following sections detail plausible and literature-supported synthetic routes.

Route A: Nucleophilic Aromatic Substitution of a Dinitro Precursor

A common and effective method for the synthesis of substituted anilines is the nucleophilic aromatic substitution (SNAr) of an activated nitroaromatic compound, followed by the reduction of the nitro group(s). This strategy can be readily adapted for the synthesis of this compound.

Experimental Protocol:

Step 1: Synthesis of 4-Morpholino-1,2-dinitrobenzene

-

To a solution of 1,2-dinitro-4-halobenzene (e.g., 4-chloro-1,2-dinitrobenzene) in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add morpholine (1.1 equivalents) and a non-nucleophilic base like potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-morpholino-1,2-dinitrobenzene.

Step 2: Reduction of 4-Morpholino-1,2-dinitrobenzene

-

Dissolve the 4-morpholino-1,2-dinitrobenzene intermediate in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50 psi for 1-3 hours.[3]

-

Alternatively, chemical reduction can be performed using reagents like tin(II) chloride (SnCl2) in concentrated hydrochloric acid or sodium dithionite (Na2S2O4).[4]

-

After the reaction is complete (monitored by TLC), filter the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Causality Behind Experimental Choices:

-

The use of a polar aprotic solvent in the SNAr reaction facilitates the dissolution of the reactants and stabilizes the charged Meisenheimer complex intermediate, thereby accelerating the reaction.

-

The base is crucial to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the acid formed during the reaction.

-

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups, with water being the only byproduct. The choice of catalyst and solvent can be optimized for yield and purity.

Diagram of Synthetic Route A:

Caption: Synthetic pathway for this compound via SNAr and reduction.

Route B: Diamination of a Morpholino-Substituted Benzene

An alternative approach involves the introduction of the two amino groups onto a pre-existing morpholino-substituted benzene ring. This can be achieved through nitration followed by reduction.

Experimental Protocol:

Step 1: Synthesis of 4-Morpholinoaniline

-

Start with 4-nitrophenylmorpholine, which can be synthesized via the SNAr reaction of 1-fluoro-4-nitrobenzene with morpholine.

-

Reduce the nitro group of 4-nitrophenylmorpholine using catalytic hydrogenation (H2, Pd/C) in methanol with a catalytic amount of ammonia.[3]

Step 2: Nitration of an Acylated 4-Morpholinoaniline Derivative

-

Protect the amino group of 4-morpholinoaniline by acylation, for example, with acetic anhydride to form N-(4-morpholinophenyl)acetamide. This is to control the regioselectivity of the subsequent nitration and to deactivate the amino group towards oxidation.

-

Nitrate the protected aniline using a mixture of nitric acid and sulfuric acid at low temperatures (0-5 °C) to introduce a nitro group ortho to the acetamido group.

-

Carefully monitor the reaction to avoid dinitration.

Step 3: Hydrolysis and Reduction

-

Hydrolyze the acetamido group under acidic or basic conditions to reveal the free amino group.

-

Reduce the newly introduced nitro group using one of the methods described in Route A (e.g., catalytic hydrogenation or chemical reduction) to yield this compound.

Causality Behind Experimental Choices:

-

The protection of the aniline nitrogen is a standard and necessary step in the nitration of anilines to prevent oxidation and to direct the incoming electrophile. The acetamido group is an ortho, para-director.

-

Low-temperature conditions for nitration are essential to control the exothermic reaction and to minimize the formation of side products.

Diagram of Synthetic Route B:

Caption: Multi-step synthesis of this compound from 4-morpholinoaniline.

Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:

| Technique | Expected Observations |

| 1H NMR | Aromatic protons in the region of 6.0-7.5 ppm. Two distinct singlets for the two amino groups (NH2). Triplets for the morpholine protons adjacent to the nitrogen and oxygen atoms. |

| 13C NMR | Aromatic carbons in the range of 100-150 ppm. Signals for the morpholine carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C10H15N3O, MW: 193.25 g/mol ). |

| Infrared (IR) Spectroscopy | N-H stretching vibrations for the primary amino groups in the region of 3300-3500 cm-1. C-N and C-O stretching bands. |

| Melting Point | A sharp melting point indicates high purity. |

Potential Applications

While specific applications of this compound are not widely reported, its structure suggests potential utility in several areas of research and development:

-

Medicinal Chemistry: As a scaffold for the synthesis of novel benzimidazole and quinoxaline derivatives with potential biological activities. The morpholine group can enhance drug-like properties.[2]

-

Materials Science: As a monomer for the synthesis of high-performance polymers, such as polyimides and polybenzimidazoles, where the morpholine moiety could impart desirable properties like improved processability and thermal stability.

-

Coordination Chemistry: As a ligand for the formation of metal complexes with potential catalytic or photophysical properties.

Conclusion

This compound is a valuable, substituted aromatic diamine that can be synthesized through well-established organic chemistry methodologies. This guide provides a detailed framework for its preparation, characterization, and potential applications. The synthetic routes presented are robust and can be adapted and optimized for specific laboratory conditions. The continued exploration of such substituted diamines is expected to yield novel molecules with significant contributions to medicinal chemistry and materials science.

References

-

Jefferson, A. M., & Suschitzky, H. (1977). New route to nucleophilically substituted o-phenylenediamines. Journal of the Chemical Society, Chemical Communications, (6), 189-190. [Link]

-

Suschitzky, H. (1977). New Route to Nucleophilically Substituted o-Phenylenediamines. J.C.S. Chem. Comm., 189. [Link]

-

Štefane, B., & Polanc, S. (2004). Synthesis of Highly Substituted Aniline and o-Phenylenediamine Derivatives Containing Various Substitution Patterns. The Journal of Organic Chemistry, 69(23), 8003–8010. [Link]

-

Tang, D., Rose, J., Gonzalez, J., Giles, M., Ardo, S., Minus, M., & Surendranath, Y. (2021). Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Evaluation of Intramolecular Concerted Proton–Electron Transfer Reactions. ChemRxiv. [Link]

-

Wolfe, J. P., & Rossi, S. A. (2008). A New Strategy for the Synthesis of Substituted Morpholines. NIH Public Access, 10(19), 4577-4580. [Link]

-

Sun, Y., Tang, S., Zhao, B., & Jiao, N. (2021). Aerobic oxidative synthesis of o-phenylenediamines from cyclohexanones. Green Chemistry, 23(13), 4785-4789. [Link]

-

Sharma, P. K., Amin, A., & Kumar, M. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ResearchGate. (n.d.). The structures of various FDA-approved N-aryl morpholine-based drugs. Retrieved from [Link]

-

American Chemical Society. (2022). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society, 144(15), 6819–6828. [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

-

Chemsrc. (n.d.). 4-Morpholinoaniline. Retrieved from [Link]

- Google Patents. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

-

Wiley Online Library. (2012). Dimorpholinoacetylene and Its Use for the Synthesis of Tetraaminocyclobutadiene Species. Chemistry – A European Journal, 18(48), 15309-15318. [Link]

- Google Patents. (1980). Process for preparing o-phenylenediamine.

-

ResearchGate. (2008). Reactions of 4-morpholino-1,2-naphthoquinone with enamines and o-phenylenediamine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Retrieved from [Link]

-

ChemRxiv. (2019). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]

-

MDPI. (2021). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules, 26(14), 4253. [Link]

- Google Patents. (2009). Method of synthesis of morpholino oligomers.

-

Semantic Scholar. (1997). Morpholino Antisense Oligomers: Design, Preparation, and Properties. Antisense and Nucleic Acid Drug Development, 7(3), 267-272. [Link]

Sources

Health and safety information for handling 4-Morpholinobenzene-1,2-diamine

An In-depth Technical Guide to the Safe Handling of 4-Morpholinobenzene-1,2-diamine

Section 1: Executive Summary & Hazard Overview

This guide provides a comprehensive overview of the essential health and safety protocols for handling this compound in a research and development setting. As no specific, publicly available Safety Data Sheet (SDS) exists for this compound, this document synthesizes data from structurally similar aromatic amines, particularly phenylenediamines, to establish a robust and cautious framework for its safe use. The primary directive is the minimization of exposure through engineering controls, stringent personal protective equipment protocols, and meticulous laboratory practice.

The toxicological profile is presumed to be driven by the phenylenediamine core, a class of chemicals known for significant toxicity.[1][2][3] Researchers must operate under the assumption that this compound is toxic via oral, dermal, and inhalation routes, is a severe irritant to skin and eyes, and may act as a skin sensitizer, potentially causing allergic reactions.[1][4][5] Furthermore, many aromatic amines are noted for their potential organ toxicity and are often treated as suspected carcinogens.[2][6]

Table 1: Presumed Hazard Profile

| Hazard Classification | Description | Precautionary Statements |

|---|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | Based on analogues, presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] | P260, P264, P270, P280, P301+P310, P302+P352, P304+P340[1][2] |

| Skin Corrosion/Irritation | Expected to cause skin irritation or severe burns.[4][5] | P280, P302+P361+P354, P363[7] |

| Serious Eye Damage/Irritation | Expected to cause serious eye irritation or damage.[4][5][8] | P280, P305+P351+P338[1][8] |

| Skin Sensitization | High potential to be a skin sensitizer, causing allergic contact dermatitis upon repeated exposure.[2][4] | P272, P333+P313[1] |

| Target Organ Toxicity | Analogues show potential for damage to organs through single or repeated exposure.[1][2] | P260, P307+P311[1] |

| Aquatic Toxicity | Phenylenediamine derivatives are often very toxic to aquatic life with long-lasting effects.[1][2] | P273, P391[1] |

Section 2: Physicochemical Properties and Reactivity

Understanding the chemical nature of this compound is fundamental to its safe handling.

-

Physical State: Expected to be a solid, likely crystalline, at room temperature.[3][9]

-

Stability: Aromatic amines, particularly phenylenediamines, are often sensitive to light and air, which can cause oxidation and degradation, leading to discoloration (e.g., darkening from colorless/light to brown/purple).[3][6] Handling and storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for maintaining purity and minimizing the formation of hazardous degradation byproducts.

-

Incompatibilities: This compound is a weak aromatic base and will react exothermically with acids to form salts.[3] It must be kept away from strong oxidizing agents.[6][10] It may also be incompatible with isocyanates, halogenated organic compounds, peroxides, epoxides, anhydrides, and acid halides.[3]

-

Hazardous Decomposition: When heated to decomposition, it is expected to emit toxic fumes, including nitrogen oxides (NOx) and carbon oxides (CO, CO2).[3]

Section 3: Core Principles of Safe Handling

A culture of safety is proactive, not reactive. The causality behind our safety protocols is grounded in the "Hierarchy of Controls," a framework that prioritizes the most effective safety measures.

-

Engineering Controls: This is the first and most effective line of defense. The primary goal is to create a physical barrier between the researcher and the chemical. All work involving solid or dissolved this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors and to contain any potential spills.

-

Administrative Controls: These are the work practices that reduce risk, such as developing detailed Standard Operating Procedures (SOPs), providing thorough training, and clearly labeling all containers. Access to areas where this chemical is stored or used should be restricted to authorized and trained personnel.[1]

-

Personal Protective Equipment (PPE): PPE is the final barrier and is non-negotiable. It does not reduce the hazard itself but protects the individual from exposure. The selection of PPE must be deliberate and based on the specific tasks being performed.

Section 4: Standard Operating Procedure (SOP) for Handling

This section provides a detailed methodology for common laboratory manipulations.

Engineering Controls

-

Primary Containment: A properly functioning chemical fume hood with a face velocity of 80-120 feet per minute is mandatory for all operations, including weighing, transfer, and dissolution.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE) Selection

The choice of PPE is critical and must be appropriate for the potential hazards.[11] Chemical resistance is a key factor in selecting materials for gloves and protective clothing.[11][12]

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Chemical splash goggles and a full-face shield.[10][12] | Protects against splashes of solutions and airborne dust particles. A face shield is required when there is a significant splash risk. |

| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile rubber). | Phenylenediamines can penetrate standard latex gloves. Double-gloving provides an extra layer of protection. Change gloves immediately if contamination is suspected. |

| Body Protection | A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Prevents skin contact on arms and torso. |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. If there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary. | Ensures protection from inhaling toxic dust or aerosols. |

Caption: A workflow for selecting appropriate PPE.

Step-by-Step Handling Protocol

-

Preparation: Before handling, designate a specific area within the fume hood for the work. Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are inside the hood.

-

Donning PPE: Put on all required PPE as outlined in Table 2 and Diagram 1.

-

Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use a micro-spatula for precise control. Do not use a brush to clean up spilled powder, as this will aerosolize it.[13]

-

Transfer: Gently tap the weigh boat to transfer the solid into the reaction vessel. If necessary, use a small amount of the intended solvent to rinse the weigh boat and ensure a complete quantitative transfer.

-

Dissolution: Add solvent slowly to the vessel to avoid splashing. If sonication or heating is required, ensure the vessel is properly sealed or equipped with a condenser to prevent vapor release.

-

Post-Handling: After the task is complete, decontaminate any reusable equipment. Wipe down the work area in the fume hood with an appropriate solvent.

-

Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands and any exposed skin thoroughly with soap and water.[1][4][10]

Section 5: Emergency Procedures

Preparedness is paramount. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Spill Response

The response to a spill depends entirely on its scale.

-

Minor Spill (Solid): If a small amount of solid is spilled inside a fume hood, gently cover it with a compatible absorbent material. Carefully scoop the mixture into a labeled hazardous waste container.[8] Clean the area with a suitable solvent and paper towels, which must also be disposed of as hazardous waste.

-